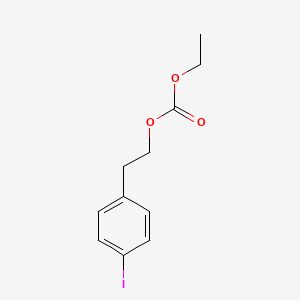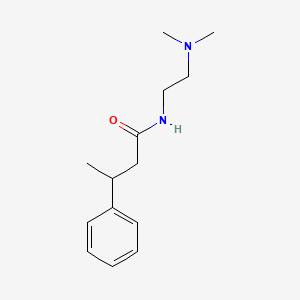
N-(2-(Dimethylamino)ethyl)-3-phenylbutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-dimethylaminoethyl)-3-phenylbutanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a dimethylaminoethyl group attached to a phenylbutanamide backbone, which imparts specific chemical and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-dimethylaminoethyl)-3-phenylbutanamide typically involves the reaction of 3-phenylbutanoic acid with N,N-dimethylaminoethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to ensure the reaction proceeds efficiently.
Industrial Production Methods
On an industrial scale, the production of N-(2-dimethylaminoethyl)-3-phenylbutanamide may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-dimethylaminoethyl)-3-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the phenylbutanamide backbone.
Reduction: Reduced amide derivatives.
Substitution: Substituted amide products with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
N-(2-dimethylaminoethyl)-3-phenylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including its interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-dimethylaminoethyl)-3-phenylbutanamide involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with various receptors or enzymes, leading to modulation of their activity. The phenylbutanamide backbone may also contribute to the compound’s overall biological activity by facilitating binding to specific sites on target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-dimethylaminoethyl)acrylamide
- N-(2-dimethylaminoethyl)acridine-4-carboxamide
- Bis(2-(N,N-dimethylamino)ethyl) ether
Uniqueness
N-(2-dimethylaminoethyl)-3-phenylbutanamide is unique due to its specific combination of a dimethylaminoethyl group and a phenylbutanamide backbone. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the phenyl group can enhance its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry.
Eigenschaften
CAS-Nummer |
63224-27-1 |
|---|---|
Molekularformel |
C14H22N2O |
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)ethyl]-3-phenylbutanamide |
InChI |
InChI=1S/C14H22N2O/c1-12(13-7-5-4-6-8-13)11-14(17)15-9-10-16(2)3/h4-8,12H,9-11H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
KOPLYSURUCFZLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)NCCN(C)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


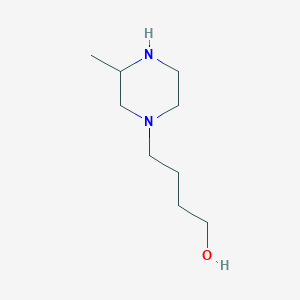
![2-(Pentylthio)benzo[b]thiophene](/img/structure/B13806286.png)
![6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One](/img/structure/B13806302.png)
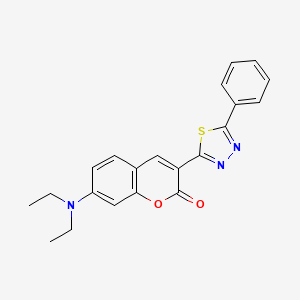
![2-[(Dimethylamino)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B13806310.png)
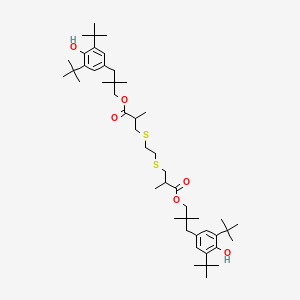
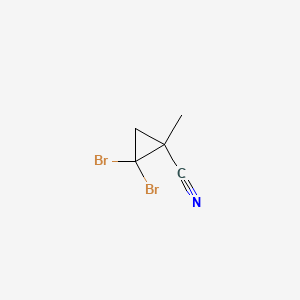
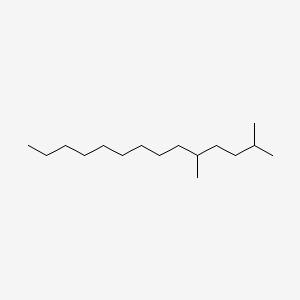
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806319.png)
![4-Chloro-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806328.png)
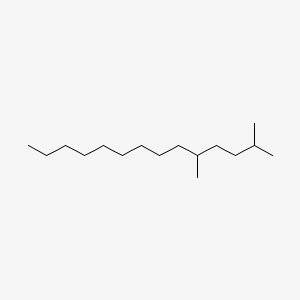
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806337.png)
![9-Deaza-2'-deoxyguanosine(2-amino-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[3,2-d]pyrimidin-4-one)](/img/structure/B13806354.png)
